(R)-1-Amino-propane-1,3-diol
Description
Significance of Chiral Amino Alcohol Frameworks in Stereoselective Synthesis
Chiral amino alcohols are fundamental building blocks in the stereoselective synthesis of a vast array of complex molecules. Their inherent chirality and the presence of both amino and hydroxyl functional groups make them exceptionally versatile synthons. These frameworks are integral to the construction of numerous biologically active compounds, including pharmaceuticals and natural products. diva-portal.orgrsc.orgnih.gov The precise spatial arrangement of the amino and hydroxyl groups allows for high levels of stereocontrol in chemical reactions, which is crucial for the efficacy and safety of many drug products. mdpi.com
The utility of chiral amino alcohols extends to their application as chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. diva-portal.orgnih.gov By temporarily incorporating a chiral amino alcohol into a substrate, chemists can direct the stereochemical outcome of a reaction, subsequently removing the auxiliary to yield the desired enantiomerically pure product. diva-portal.org As ligands, they can coordinate with metal centers to create chiral catalysts that facilitate a wide range of enantioselective transformations, such as asymmetric hydrogenations and aldol (B89426) reactions. diva-portal.orgdiva-portal.orgnih.gov The development of organocatalysis has further expanded the role of chiral diols, which can act as Brønsted acids or bases to activate substrates and control stereochemistry. nih.gov
Historical Development of Research on Chiral Amino Diols and their Precursors
The historical journey of chiral molecules began with Louis Pasteur's groundbreaking discovery of molecular chirality in 1848. researchgate.net His subsequent work in 1857 on the enantioselective metabolism of tartaric acid laid the foundation for understanding the profound influence of stereochemistry in biological systems. researchgate.net Throughout the latter half of the 19th century and into the 20th, the structures of many organic molecules were elucidated, and the synthesis of new chiral compounds proliferated. researchgate.net This period saw a growing appreciation for the stereoselectivity of enzymatic transformations and the biological activity of natural and synthetic substances. researchgate.net
Early research into chiral amino diols and their precursors was often intertwined with the study of natural products and the development of synthetic methodologies. The "chiral pool," comprising readily available, enantiomerically pure natural products like amino acids and carbohydrates, served as a primary source for the synthesis of chiral amino alcohols. diva-portal.org However, the limitations of this approach, in terms of the diversity of accessible structures, spurred the development of asymmetric synthetic methods. diva-portal.org Key advancements included the Sharpless asymmetric epoxidation and aminohydroxylation, which provided direct routes to enantiomerically enriched amino alcohols from simple alkenes. diva-portal.org The evolution of organocatalysis and the design of novel chiral ligands and auxiliaries have continued to refine and expand the synthetic chemist's toolbox for accessing a wide range of chiral amino diols with high stereopurity. diva-portal.orgnih.gov
Scope and Research Focus on the Stereochemistry and Reactivity of (R)-1-Amino-propane-1,3-diol
This compound, also known as (R)-serinol, is a specific chiral 1,3-amino diol that has garnered significant research interest. polimi.it Its simple, yet functionalized, structure provides a versatile platform for a variety of chemical transformations. The stereochemistry of this compound, with the (R)-configuration at the C1 carbon, is a key determinant of its reactivity and its utility in asymmetric synthesis.
The reactivity of this compound is characterized by the distinct chemical properties of its primary amine and two primary hydroxyl groups. The amino group can readily undergo reactions such as acylation and the formation of imines and Schiff bases. polimi.itresearchgate.netsmolecule.com The hydroxyl groups can be oxidized to form carbonyl compounds or can participate in esterification and etherification reactions. smolecule.comevitachem.com The presence of both functionalities allows for cooperative reactions, leading to the formation of heterocyclic structures like oxazolidines. polimi.it
Research on this compound is focused on leveraging its unique stereochemistry and reactivity for various applications. It serves as a valuable building block for the synthesis of more complex chiral molecules and is used as a precursor for the preparation of functionalized polymers and materials. rsc.org Investigations into its role as a chiral ligand or in the development of novel catalytic systems are ongoing, with the aim of exploiting its stereochemical information to control the outcome of asymmetric reactions.
Detailed Research Findings
The chemical and physical properties of this compound are well-documented.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol |
| IUPAC Name | (1R)-1-aminopropane-1,3-diol |
| Synonyms | (R)-serinol, (R)-1,3-dihydroxy-1-propylamine |
| InChI | InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |
| InChIKey | DOGCTUGYGZGSFX-SCSAIBSYSA-N |
| SMILES | NC@@HCCO |
Data sourced from PubChem CID 18373001 nih.gov
The synthesis of this compound can be achieved through various routes, often starting from readily available chiral precursors or through asymmetric synthesis methodologies. One common approach involves the reduction of the corresponding amino acid, (R)-serine. Biocatalytic methods, employing enzymes to achieve high enantioselectivity, are also increasingly utilized for the production of chiral amino alcohols. rsc.orgmdpi.com
The reactivity of the functional groups in this compound allows for a wide range of chemical modifications. The amino group can be chemoselectively reacted with various electrophiles, and the diol functionality can be used to form cyclic structures. rsc.org For instance, reaction with aldehydes or ketones can yield imines or oxazolidines, with the regioselectivity often dependent on the steric and electronic properties of the carbonyl compound. polimi.it
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
(1R)-1-aminopropane-1,3-diol |
InChI |
InChI=1S/C3H9NO2/c4-3(6)1-2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 |
InChI Key |
DOGCTUGYGZGSFX-GSVOUGTGSA-N |
Isomeric SMILES |
C(CO)[C@H](N)O |
Canonical SMILES |
C(CO)C(N)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for R 1 Amino Propane 1,3 Diol
Asymmetric Chemical Synthesis Strategies
Asymmetric chemical synthesis provides robust and scalable methods for producing enantiomerically pure compounds. For (R)-1-Amino-propane-1,3-diol, these strategies often involve the stereocontrolled introduction of one or both of the chiral centers present in the molecule and its precursors.
Catalytic Asymmetric Hydrogenation Routes for Related Amino Alcohols
Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral alcohols. This method typically involves the hydrogenation of a prochiral ketone or olefin using a chiral metal catalyst. For the synthesis of chiral 1,3-diols, a key strategy is the asymmetric hydrogenation of β-keto esters.
One highly effective method uses a chiral diphosphine-ruthenium catalyst to stereoselectively hydrogenate an achiral β-keto ester. sctunisie.org This reaction sets the stereochemistry of the hydroxyl group with excellent enantioselectivity. The resulting chiral β-hydroxy ester can then be reduced to the corresponding 1,3-diol. sctunisie.org For instance, the hydrogenation of ethyl acetoacetate (B1235776) using a Ru-(S)-BINAP catalyst yields the (R)-β-hydroxy ester, which upon reduction with a reducing agent like lithium aluminum hydride (LiAlH₄), produces (R)-butane-1,3-diol with high enantiomeric excess. While this example yields a simple diol, the methodology is directly applicable to precursors of amino diols where the amino group is introduced at a later stage or is present in a protected form.
Table 1: Asymmetric Hydrogenation of β-Keto Esters for 1,3-Diol Synthesis
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| β-Keto Ester | Chiral Diphosphine/Ruthenium Complex | Chiral β-Hydroxy Ester | >99% | sctunisie.org |
This approach is advantageous due to its high efficiency and the excellent stereocontrol exerted by the catalyst, often resulting in enantiomeric excesses approaching 99%. sctunisie.org
Stereoselective Reduction of Keto-Amino Precursors
The stereoselective reduction of a ketone, particularly a keto-amino precursor, is a direct and widely used method for establishing a chiral hydroxylamine (B1172632) moiety. This strategy involves reducing a prochiral ketone that already contains the amino group, often in a protected form. The choice of reducing agent and the nature of the substrate are crucial for achieving high diastereoselectivity and enantioselectivity.
A common precursor for this compound would be a protected form of 1-amino-3-hydroxypropan-2-one. The reduction of the ketone function in such a molecule would generate the desired 1,3-diol structure. The stereochemical outcome is controlled by the chiral environment, which can be established using a chiral reducing agent or a chiral catalyst. For example, reductions with chiral borane (B79455) reagents or catalytic hydrogenation with chiral catalysts are common tactics. The stereochemical model for the hydrogenation of functionalized ketones with ruthenium-arylphosphine catalysts often dictates the absolute configuration of the resulting alcohol. sctunisie.org
Chiral Pool Approaches from Readily Available Chiral Feedstocks
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, natural amino acids like L-serine and L-aspartic acid are ideal chiral precursors.
For example, a synthetic route starting from L-serine can be envisaged. The carboxylic acid moiety of serine can be reduced to a primary alcohol, and the existing amino and hydroxyl groups provide the core structure of the target molecule. A key example in a related area is the synthesis of chiral β-phosphono-α-amino acids, which has been achieved starting from L-serine. scispace.com This demonstrates the utility of serine as a versatile chiral building block.
Another approach involves the use of chiral auxiliaries derived from the chiral pool. For instance, the synthesis of unsymmetrical propane-1,3-diol derivatives has been accomplished using chiral half-esters of monoalkylmalonic acids, with 8-phenylmenthol serving as a chiral auxiliary. rsc.org This method allows for the enantioselective preparation of the diol structure. rsc.org A similar strategy involves a crystallisation-induced asymmetric transformation of the menthyl half-ester of ethylmalonic acid, which yields a single diastereoisomer that can be converted to the chiral diol. rsc.orgpsu.edu
Table 2: Examples of Chiral Pool Synthesis Strategies
| Chiral Feedstock/Auxiliary | Key Transformation | Product Type | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|
| L-Serine | Functional group manipulation | Chiral Amino Alcohols/Acids | High | scispace.com |
| (-)-Menthyl Half Ester | Crystallisation-induced asymmetric transformation | Chiral Propane-1,3-diol precursor | >99% de | rsc.orgpsu.edu |
Biocatalytic Synthesis Pathways
Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical methods. Enzymes and whole-cell systems can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.
Enzymatic Resolution Techniques for Amino Diols
Kinetic resolution is a widely used technique to separate a racemic mixture, where an enzyme selectively reacts with one enantiomer, leaving the other unreacted. For amino diols, this often involves the enantioselective acylation of either the hydroxyl or amino group, catalyzed by enzymes such as lipases.
Candida antarctica lipase (B570770) B (CAL-B) is a particularly versatile and widely used enzyme for the resolution of alcohols and amines. uniovi.esrsc.org In the context of a racemic 1-amino-propane-1,3-diol, CAL-B could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted this compound. A similar principle, termed asymmetric desymmetrization, can be applied to prochiral diols. For instance, the lipase-catalyzed enantioselective desymmetrization of 2-phosphonomethyl-1,3-propanediol has been reported. scispace.com
Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. uniovi.es This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. DKR has been successfully applied to a wide range of secondary alcohols using a combination of a lipase (like CAL-B) and a metal racemization catalyst. uniovi.es
Whole-Cell Biotransformations for Stereoselective Production
Whole-cell biotransformations leverage the entire metabolic machinery of a microorganism to perform complex multi-step syntheses. This approach can be highly efficient as it avoids the need for enzyme purification and can include cofactor regeneration systems.
Transaminases (TAs) or aminotransferases (ATAs) are key enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org A synthetic route to this compound could involve the use of an (R)-selective ω-transaminase to convert a suitable keto-diol precursor, such as 1,3-dihydroxypropan-2-one, directly into the target molecule. This reaction requires an amine donor, and the equilibrium can be shifted towards the product by using specific donors or removing the ketone byproduct. uniovi.es
Recent research has focused on developing one-pot cascade reactions that combine chemical and biocatalytic steps. For example, a reaction combining a transketolase biotransformation with a subsequent chemical reductive amination has been developed to produce amino diols in water. ucl.ac.uk Such integrated processes represent a powerful strategy for the efficient and sustainable production of chiral amino alcohols. ucl.ac.ukresearchgate.net
Table 3: Biocatalytic Approaches to Chiral Amino Alcohol Synthesis
| Biocatalytic Method | Enzyme Class | Substrate Type | Key Advantage | Reference |
|---|---|---|---|---|
| Enzymatic Resolution | Lipase (e.g., CAL-B) | Racemic Amino Diol | High enantioselectivity | uniovi.esrsc.org |
| Whole-Cell Biotransformation | Transaminase (ω-TA) | Keto-diol | Direct conversion to chiral amine | uniovi.esrsc.org |
Engineered Enzyme Cascades for Amino-Diol Formation
The development of multi-enzyme cascades has revolutionized the synthesis of complex chiral molecules like this compound. These one-pot reactions, where multiple enzymatic steps occur sequentially, offer high efficiency and stereoselectivity, minimizing the need for isolating intermediates. ntnu.no
A prominent strategy for synthesizing amino-diols involves a two-step enzymatic cascade combining an aldolase (B8822740) and an imine reductase (IRED). researchgate.netresearchgate.netacs.org This approach starts with the aldol (B89426) addition of a donor molecule to an aldehyde, catalyzed by an aldolase such as D-fructose-6-phosphate aldolase (FSA), to create a dihydroxy ketone intermediate. This intermediate is then subjected to reductive amination by an IRED to form the final amino-diol product. acs.orgcsic.es
The selection of a suitable IRED is crucial for the stereochemical outcome of the reaction. Through screening of extensive metagenomic libraries, specific IREDs, such as IR-259, have been identified that exhibit high conversion rates and stereoselectivity for dihydroxy ketone substrates. csic.es The choice of the amine donor also significantly influences the efficiency of the reductive amination step.
Table 1: Screening of Imine Reductases for Reductive Amination
| Substrate | Enzyme | Conversion (%) |
| 1c | IR-259 | 65 |
| 1c | IR-241 | 42 |
| 1c | IR-365 | 39 |
| 1c | IR-012 | 25 |
| 1c | IR-353 | 24 |
| 1c | IR-361 | 23 |
| 1c | IR-285 | 21 |
This table is adapted from data on the screening of various imine reductases for the conversion of an aldol adduct (1c) to its corresponding amino-diol. csic.es
Green Chemistry Considerations in Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fine chemicals, including this compound. acs.org
Sustainable and Atom-Economic Synthetic Approaches
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org Reactions with high atom economy are inherently more sustainable as they generate less waste. primescholars.com
Biocatalytic cascades are often highly atom-economic. For instance, the aforementioned FSA-IRED cascade for amino-diol synthesis is a multi-component reaction that constructs the final product from simple precursors in a convergent manner, maximizing the incorporation of atoms. acs.org Another sustainable approach for producing related chiral amino alcohols integrates catalytic hydrogenation with electrodialysis using bipolar membranes. This method allows for the reuse of acids and bases, effectively creating a closed-loop system with no discharge of harmful substances and demonstrating a truly atom-economic route. rsc.org
Solvent-Free and Aqueous Media Biocatalysis
The use of environmentally benign solvents, or the elimination of solvents altogether, is a key aspect of green chemistry. Biocatalysis is particularly well-suited for these conditions.
Many enzymatic reactions can be performed in aqueous media, which is a safe, non-flammable, and readily available solvent. mdpi.com The synthesis of amino-diols via enzyme cascades is typically conducted in aqueous buffer systems, which aligns with green chemistry principles. researchgate.netacs.org While some organic co-solvents may be required to improve the solubility of certain substrates, efforts are made to keep their concentrations to a minimum. acs.org
Solvent-free biocatalysis represents an even greener alternative, offering high volumetric productivity and reducing the environmental impact associated with organic solvents. cosmeticsandtoiletries.commdpi.com In such systems, the liquid substrates themselves act as the reaction medium. While more common for reactions involving lipases and esters, the principles of solvent-free biocatalysis are a target for broader application in the synthesis of other chemical classes, including amino-diols. cosmeticsandtoiletries.com The high polarity of intermediates and products in amino-diol synthesis can present challenges for extraction from water, making the development of solvent-free or highly efficient aqueous-based systems an ongoing area of research. acs.org
Advanced Stereochemical and Conformational Analysis of R 1 Amino Propane 1,3 Diol
Spectroscopic Probes for Absolute Configuration Determination
Determining the absolute configuration of a chiral molecule is a critical step in stereochemical analysis. biotools.us For (R)-1-amino-propane-1,3-diol, chiroptical spectroscopic methods are particularly powerful.
Vibrational circular dichroism (VCD) has emerged as a reliable and powerful technique for determining the absolute configuration of chiral molecules in solution, without the need for crystallization or chemical derivatization. biotools.usspark904.nl VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.net While enantiomers have identical infrared (IR) spectra, their VCD spectra are mirror images, equal in magnitude but opposite in sign. spark904.nl
The process of absolute configuration determination using VCD involves a synergistic approach between experimental measurement and theoretical calculation. schrodinger.com The experimental VCD spectrum of one enantiomer, in this case, this compound, is recorded. biotools.us Concurrently, the theoretical VCD spectrum is calculated using ab initio quantum chemistry methods, such as Density Functional Theory (DFT). nih.gov By comparing the experimental spectrum with the calculated spectrum for a known configuration (e.g., the 'R' configuration), a direct assignment of the absolute configuration can be made. biotools.usresearchgate.net A good correlation between the signs and relative intensities of the VCD bands in the experimental and calculated spectra confirms the absolute configuration of the molecule in solution. researchgate.net
For molecules like this compound, which possess hydrogen-bonding capabilities, the VCD spectrum can be sensitive to the solvent environment. schrodinger.com Therefore, computational models often incorporate solvent effects to achieve a more accurate prediction of the VCD spectrum. schrodinger.comicm.edu.pl The analysis of VCD spectra can also provide information about the predominant conformations of the molecule in solution. researchgate.net
Table 1: Key Aspects of VCD Spectroscopy for Absolute Configuration Determination
| Feature | Description |
| Principle | Measures the differential absorption of left and right circularly polarized infrared light. researchgate.net |
| Advantage | Allows determination of absolute configuration on neat liquids and solutions. biotools.us |
| Methodology | Comparison of experimental VCD spectrum with quantum chemical calculations. biotools.usschrodinger.com |
| Outcome | Unambiguous assignment of the absolute configuration (R or S). researchgate.net |
Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique for assigning the absolute configuration of chiral molecules. nih.govmdpi.com ECD measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions within the molecule. mdpi.comencyclopedia.pub For a molecule to be ECD active, it must contain one or more chromophores, which are parts of the molecule that absorb light. nih.gov
Similar to VCD, the absolute configuration is determined by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. icm.edu.plnih.gov Quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the ECD spectrum for a specific enantiomer. nih.gov The sign of the Cotton effects (CEs) in the ECD spectrum is directly related to the stereochemistry of the molecule. nih.gov For instance, enantiomers will exhibit mirror-image ECD spectra. encyclopedia.pub
The conformation of the molecule significantly influences the ECD spectrum. mdpi.com Therefore, a thorough conformational analysis is a prerequisite for accurate ECD calculations. frontiersin.org The final calculated spectrum is often a Boltzmann-weighted average of the spectra of the most stable conformers. mdpi.com
For this compound, the hydroxyl and amino groups act as chromophores, although their absorptions are typically in the lower UV range. frontiersin.org The analysis of the ECD spectrum can provide definitive proof of the (R) configuration by matching the experimental data with the calculated spectrum for that specific stereoisomer.
Table 2: Principles of ECD Spectroscopy in Stereochemical Analysis
| Parameter | Significance |
| Cotton Effect (CE) | The characteristic positive or negative bands in an ECD spectrum, the sign of which is crucial for stereochemical assignment. nih.gov |
| Chromophore | A light-absorbing functional group within the molecule necessary for a measurable ECD signal. nih.gov |
| Conformational Dependence | The ECD spectrum is highly sensitive to the spatial arrangement of atoms (conformation) in the molecule. mdpi.comencyclopedia.pub |
| Theoretical Calculation | Methods like TD-DFT are used to simulate the ECD spectrum for a known absolute configuration to compare with experimental data. nih.gov |
Nuclear Magnetic Resonance (NMR) Studies of Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, NMR techniques can provide detailed information about its conformational preferences.
In chiral molecules, protons on a methylene (B1212753) (CH₂) group adjacent to a stereocenter can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts in the NMR spectrum. libretexts.org This is the case for the protons on the C2 and C3 carbons of this compound. The magnitude of the three-bond scalar coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.
By analyzing the ³J values, one can deduce the relative orientation of the substituents and thus the preferred conformation of the molecule in solution. In the context of diastereomers, different spatial arrangements of atoms lead to distinct sets of J-coupling constants, which can be used to differentiate between them and obtain information about their respective conformations. The analysis of J-couplings can be particularly useful when studying derivatives of this compound where additional stereocenters may be present, leading to the formation of diastereomers. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful 2D NMR techniques that provide information about the spatial proximity of protons within a molecule. ipb.pt These experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), irrespective of whether they are connected through chemical bonds.
For this compound, NOESY or ROESY experiments can reveal which protons are spatially close, thereby helping to define the molecule's three-dimensional structure and preferred conformation in solution. nih.gov For instance, correlations between the proton on C1 and protons on C3 would indicate a folded conformation. ROESY is often preferred for medium-sized molecules where the NOE effect might be close to zero. columbia.edu The presence and intensity of cross-peaks in a NOESY or ROESY spectrum allow for the construction of a model of the predominant solution-state conformation.
Table 3: NMR Techniques for Conformational Analysis
| Technique | Information Provided | Application to this compound |
| J-Coupling Analysis | Dihedral angles between vicinal protons. mdpi.com | Determination of the relative orientation of substituents and preferred staggered conformations. |
| NOESY/ROESY | Through-space proximity of protons. ipb.ptnih.gov | Identification of folded or extended conformations by observing which protons are close in space. |
X-ray Crystallographic Insights into Solid-State Conformations
For this compound, a single-crystal X-ray diffraction analysis would reveal its exact solid-state conformation. This would include the precise arrangement of the amino and diol functional groups and the stereochemistry at the chiral center. The crystal structure would also show the network of intermolecular interactions, such as hydrogen bonds, that stabilize the crystal packing. While X-ray crystallography has been used to determine the structure of derivatives of 2-aminopropane-1,3-diols, specific crystallographic data for the parent this compound is not as readily available in the searched literature. researchgate.net However, the technique has been successfully applied to related 1,3-diol structures, demonstrating its utility in defining their solid-state conformations. acs.org The solid-state conformation provides a crucial reference point, although it may differ from the ensemble of conformations present in solution. nih.govmdpi.com
Theoretical and Computational Analysis of Stereochemical Stability and Interconversion
The stereochemical stability and the potential for interconversion between different conformational states of this compound are extensively studied using theoretical and computational chemistry methods. These approaches provide deep insights into the molecule's intrinsic properties, which are governed by its three-dimensional structure and the subtle interplay of intramolecular forces. Computational models, ranging from molecular mechanics to high-level quantum mechanical calculations, are essential tools for mapping the complex energy landscape and understanding the non-covalent interactions that dictate the molecule's preferred shapes. researchgate.netchemrxiv.org
Conformational Energy Landscape Exploration via Molecular Modeling
The conformational flexibility of this compound is primarily due to the rotation around its two single bonds: the C1-C2 bond and the C2-C3 bond. The exploration of the conformational energy landscape involves systematically mapping the potential energy of the molecule as a function of these two dihedral angles. This process identifies the low-energy conformations (local minima) and the energy barriers (transition states) that separate them. nih.gov
Computational methods such as Density Functional Theory (DFT) are powerful tools for performing this type of conformational analysis. researchgate.netresearchgate.net By calculating the single-point energies for a grid of dihedral angle combinations, a potential energy surface (PES) can be generated. The minima on this surface correspond to the stable conformers of the molecule. For a molecule like this compound, the stability of each conformer is determined by a balance between minimizing steric hindrance between the bulky amino and hydroxyl groups and maximizing favorable intramolecular interactions, particularly hydrogen bonding. researchgate.net
While specific high-level computational studies exclusively detailing the conformational energy landscape of this compound are not prevalent in publicly accessible literature, the principles of conformational analysis allow for a qualitative prediction of its stable conformers. nist.gov The relative orientations of the functional groups (amino, primary hydroxyl, and secondary hydroxyl) give rise to various staggered conformations, which are generally more stable than eclipsed conformations.
A representative analysis would involve identifying key conformers based on the rotation about the C1-C2 and C2-C3 bonds. The nomenclature for these conformers often uses terms like anti (substituents are 180° apart) and gauche (substituents are ~60° apart). The relative energies of these conformers are influenced by both steric repulsion and the potential for stabilizing intramolecular hydrogen bonds.
Table 1: Representative Conformational States of this compound This table is a conceptual representation of possible conformers and their likely qualitative stability based on general principles of stereochemistry, as specific published energy values are not available.
| Conformer Description (Rotation about C1-C2 and C2-C3) | Key Dihedral Angles (Approx.) | Expected Relative Stability | Primary Stabilizing/Destabilizing Factors |
| Gauche / Gauche | O-C1-C2-C3 ≈ 60°, C1-C2-C3-O ≈ 60° | Potentially High | Favorable for intramolecular hydrogen bonding, but some steric strain. |
| Gauche / Anti | O-C1-C2-C3 ≈ 60°, C1-C2-C3-O ≈ 180° | Intermediate | Reduced steric strain compared to G/G, hydrogen bonding possible. |
| Anti / Gauche | O-C1-C2-C3 ≈ 180°, C1-C2-C3-O ≈ 60° | Intermediate | Reduced steric strain, potential for different hydrogen bonding patterns. |
| Anti / Anti | O-C1-C2-C3 ≈ 180°, C1-C2-C3-O ≈ 180° | Low | Extended conformation minimizes steric hindrance but may preclude optimal intramolecular hydrogen bonding. |
Intramolecular Hydrogen Bonding Network Analysis
Computational studies on analogous small amino alcohols, such as 3-aminopropanol, have demonstrated that conformations stabilized by intramolecular hydrogen bonds are energetically preferred in the gas phase and in nonpolar solvents. The most significant stabilization typically arises from hydrogen bonds that result in the formation of five- or six-membered rings, as these arrangements have favorable bond angles and minimal ring strain.
For this compound, several types of intramolecular hydrogen bonds are possible:
O-H···N: A hydroxyl group acts as the hydrogen donor, and the amino group acts as the acceptor.
N-H···O: The amino group acts as the hydrogen donor, and a hydroxyl group acts as the acceptor.
O-H···O: The hydrogen from one hydroxyl group interacts with the oxygen of the other hydroxyl group.
Theoretical calculations on related structures suggest that the O-H···N interaction is often the strongest and most significant contributor to conformational stability. In this compound, a hydrogen bond between the C3-hydroxyl group and the C1-amino group would form a stable six-membered ring, which is generally a highly favorable arrangement.
Table 2: Potential Intramolecular Hydrogen Bonds in this compound
| Hydrogen Bond Type | Donor Group | Acceptor Group | Resulting Ring Size | Predicted Significance |
| O-H···N | C3-Hydroxyl (-OH) | C1-Amino (-NH₂) | 6-membered | High (Strong stabilization) |
| O-H···N | C1-Hydroxyl (-OH) | C1-Amino (-NH₂) | 3-membered | Low (Geometrically unfavorable) |
| N-H···O | C1-Amino (-NH₂) | C3-Hydroxyl (-OH) | 6-membered | Moderate |
| N-H···O | C1-Amino (-NH₂) | C1-Hydroxyl (-OH) | 3-membered | Low (Geometrically unfavorable) |
| O-H···O | C1-Hydroxyl (-OH) | C3-Hydroxyl (-OH) | 5-membered | Moderate |
| O-H···O | C3-Hydroxyl (-OH) | C1-Hydroxyl (-OH) | 5-membered | Moderate |
The analysis of this hydrogen bonding network is typically performed using quantum chemical calculations, which can predict the bond lengths, angles, and energies associated with these interactions. pku.edu.cn Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the nature and strength of these bonds by analyzing the electron density distribution. pku.edu.cn The interplay of these hydrogen bonds ultimately dictates which of the possible conformers are most populated at equilibrium.
R 1 Amino Propane 1,3 Diol As a Chiral Ligand in Asymmetric Catalysis
Design and Synthesis of Functionalized Derivatives for Ligand Applications
The strategic functionalization of the (R)-1-amino-propane-1,3-diol backbone is fundamental to its application in asymmetric catalysis. The presence of three distinct functional sites—one amino group and two hydroxyl groups (primary and secondary)—allows for a high degree of modularity in ligand design.
The nucleophilic amino group of aminopropanediols serves as a primary site for modification. Chemo-selective reactions with various electrophiles can be employed to introduce a wide array of functional groups, thereby creating N-functionalized diol intermediates. nih.gov This approach is a cornerstone for developing ligands with specific steric bulk, electronic properties, or additional coordinating sites.
A common strategy involves the reaction of the amino group with acylating or alkylating agents. For instance, the amination of cyanuric chloride with C-2 substituted 2-aminopropane-1,3-diols (serinols) has been used to synthesize N-substituted amino-s-triazines. nih.gov This iterative process allows for the construction of larger, dendritic structures. nih.gov Another approach involves the chemo-selective reaction of the amino group with electrophiles like isocyanates or di-tert-butyl dicarbonate (B1257347) to form urea (B33335) or carbamate (B1207046) linkages, respectively, yielding functional diol intermediates that can be used in further synthetic applications, such as the creation of cyclic carbonate monomers. nih.gov These N-functionalized derivatives are crucial precursors for more complex ligands where the nitrogen atom plays a key role in the coordination to a metal center or in establishing non-covalent interactions within the catalytic transition state.
While N-functionalization is a primary strategy, modification of the hydroxyl groups can lead to O-functionalized or bifunctional ligands. In these ligands, both the nitrogen and one or both oxygen atoms are designed to participate in the catalytic cycle. This bifunctionality is a key principle in modern catalyst design, where one group can act as a Lewis base to activate the nucleophile while another group acts as a Brønsted acid or Lewis acid to activate the electrophile.
Aminophosphinite derivatives are a prime example of bifunctional ligands that can be conceptually derived from amino alcohol scaffolds. For instance, a phosphinite derivative prepared from commercially available aminoindanol (B8576300) was shown to be an effective Brönsted-Lewis dibasic bifunctional organocatalyst for the enantioselective acylation of diols. acs.org In such systems, the nitrogen atom can act as a Brønsted base, while the phosphorus atom functions as a Lewis basic site. This cooperative action is essential for achieving high catalytic activity and enantioselectivity. The synthesis of such ligands typically involves the reaction of the hydroxyl groups with a suitable phosphorus electrophile after N-protection, or a selective reaction if the N and O functionalities show different reactivity.
Applications in Enantioselective Organic Transformations
Ligands derived from chiral backbones like this compound are designed to create a chiral environment around a metal center or to function as organocatalysts, enabling the enantioselective synthesis of a wide range of organic molecules.
Asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) are powerful methods for the synthesis of chiral alcohols from prochiral ketones. Chiral amino alcohols are a well-established class of ligands for these transformations, particularly in ruthenium-catalyzed ATH. researchgate.netmdpi.com The catalyst is often formed in situ from a ruthenium precursor, such as [RuCl2(p-cymene)]2, and a chiral ß-amino alcohol ligand. mdpi.comliv.ac.uk The nitrogen and oxygen atoms of the amino alcohol typically form a stable five-membered chelate with the metal, creating a well-defined chiral environment that directs the hydride transfer from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to one face of the ketone. researchgate.netwikipedia.org
While the use of this compound itself is not extensively documented in this context, structurally analogous chiral ß-amino alcohols have proven highly effective. For example, (1S,2R)-1-amino-2-indanol has been successfully employed as a ligand in the Ru-catalyzed ATH of N-phosphinyl ketimines, achieving high yields and enantiomeric excesses. mdpi.com The effectiveness of these ligands underscores the potential of the amino alcohol motif in asymmetric hydrogenation.
Table 1: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-Amino Alcohol Catalysts Data sourced from analogous systems to illustrate the principle.
| Ligand | Catalyst System | H-Donor | Conversion (%) | ee (%) | Ref |
| (1R,2S)-Norephedrine | [RuCl2(p-cymene)]2 | HCOOH/NEt3 (aq) | 99 | 87 (R) | liv.ac.uk |
| (1S,2R)-1-Amino-2-indanol | [RuCl2(p-cymene)]2 | i-PrOH | >98 | 97 (S) | acs.org |
The formation of carbon-carbon bonds in an enantioselective manner is a central goal of organic synthesis. Chiral ligands and organocatalysts derived from amino alcohols play a significant role in several key C-C bond-forming reactions.
Aldol (B89426) Reaction: The asymmetric aldol reaction is a powerful tool for constructing ß-hydroxy carbonyl compounds. Amino-based organocatalysts, such as proline and its derivatives, are known to catalyze direct asymmetric aldol reactions by forming a nucleophilic enamine intermediate. semanticscholar.orgacs.org Chiral amino alcohols can also act as catalysts, where the amine group facilitates enamine formation and the hydroxyl group can participate in organizing the transition state through hydrogen bonding. researchgate.net While direct catalysis by this compound derivatives is not widely reported, the fundamental principles established with other amino alcohols highlight the potential of this scaffold. semanticscholar.org
Mannich Reaction: The Mannich reaction, which produces ß-amino carbonyl compounds, is another area where chiral amino-based catalysts are effective. rsc.orgacs.org Direct catalytic asymmetric Mannich reactions can be promoted by organocatalysts or by metal complexes with chiral ligands. nih.gov Dinuclear zinc complexes bearing chiral amino alcohol-derived ligands, for example, have been successfully used to catalyze the direct addition of α-hydroxyketones to imines, affording either syn- or anti-ß-amino alcohols with high enantioselectivity. nih.gov
Acylation: Enantioselective acylation is a key method for the kinetic resolution of racemic alcohols and the desymmetrization of meso-diols. Chiral aminophosphinite derivatives, which can be prepared from amino alcohols, have been shown to be effective bifunctional organocatalysts for these transformations. acs.org The catalyst, prepared from cis-aminoindanol, effectively catalyzed the asymmetric desymmetrization of meso-1,2-diols with enantiomeric excesses up to 95%. acs.org This demonstrates that the combination of an amino group and a functionalized hydroxyl group in a chiral scaffold can be a powerful strategy for designing acylation catalysts.
Beyond hydrogenation, chiral ligands are crucial for a broad range of asymmetric oxidation and reduction reactions.
Asymmetric Oxidation: The development of catalytic asymmetric oxidation methods remains an area of intense research. While there is limited specific information on the use of this compound derivatives as ligands for catalytic oxidation, the broader class of chiral diols, such as BINOL, are well-known for their use in reactions like asymmetric epoxidation. nih.gov
Asymmetric Reduction of Ketones: The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation. organicreactions.org One of the most successful methods involves the use of oxazaborolidine catalysts, famously developed by Corey, Bakshi, and Shibata (CBS reduction). nih.gov These catalysts are generated in situ from a chiral ß-amino alcohol and a borane (B79455) source (e.g., BH₃-THF). nih.gov The resulting oxazaborolidine acts as a chiral Lewis acid that coordinates to both the borane and the ketone, enforcing a highly organized, face-selective hydride transfer.
A wide variety of chiral amino alcohols have been employed in this reaction, leading to excellent yields and enantioselectivities for the synthesis of chiral secondary alcohols. nih.govwikipedia.orgrsc.org The stereochemical outcome of the reduction can often be controlled by the choice of the chiral amino alcohol, with different ligand backbones capable of producing either the (R)- or (S)-alcohol enantiomer.
Table 2: CBS Reduction of Acetophenone with Borane and Chiral Amino Alcohol-Derived Catalysts Data sourced from analogous systems to illustrate the principle.
| Chiral Amino Alcohol Precursor | Catalyst Loading (mol%) | Product Configuration | ee (%) | Ref |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | R | 94.7 | york.ac.uk |
| (1S,2R)-2-Amino-1,2-diphenylethanol | 10 | S | 96 | nih.gov |
| (S)-Indoline-2-carboxylic acid derivative | 10 | S | 97 |
Mechanistic Investigations of Catalytic Cycles
Detailed mechanistic studies are crucial for understanding how the chirality of the this compound ligand is transferred to the substrate during a catalytic reaction. These investigations typically involve a combination of experimental techniques, such as kinetics and spectroscopy, and computational modeling to map out the entire catalytic cycle, identify key intermediates, and determine the rate-determining and enantioselectivity-determining steps.
Catalyst-Substrate Interactions and Stereochemical Induction
The initial interaction between the catalyst, which incorporates the this compound ligand, and the substrate is a critical step that sets the stage for stereochemical induction. The amino and diol functionalities of the ligand coordinate to a metal center, creating a well-defined chiral environment. The substrate then approaches and binds to this chiral complex in a specific orientation to minimize steric hindrance and maximize favorable electronic interactions.
The "(R)" configuration of the ligand dictates the three-dimensional arrangement of the coordinating groups, leading to the preferential formation of one diastereomeric catalyst-substrate complex over the other. This facial selectivity is the cornerstone of asymmetric induction. The precise nature of these interactions, including hydrogen bonding and dipole-dipole interactions between the ligand and the substrate, governs the stability of the diastereomeric complexes and, consequently, the enantiomeric excess of the product.
For instance, in a hypothetical metal-catalyzed reaction, the substrate would approach the metal center from the less sterically hindered face of the chiral ligand. The hydroxyl and amino groups of this compound would create a chiral pocket, guiding the substrate into a specific orientation that ultimately leads to the formation of one enantiomer of the product preferentially.
| Interaction Type | Potential Role in Stereochemical Induction |
| Coordination Bonds | The primary interaction where the ligand's heteroatoms bind to the metal center, establishing the fundamental chiral framework of the catalyst. |
| Hydrogen Bonding | The hydroxyl and amino groups of the ligand can form hydrogen bonds with the substrate, further locking it into a specific conformation. |
| Steric Repulsion | The spatial arrangement of the ligand's substituents creates steric barriers that disfavor one mode of substrate approach over another. |
| Dipole-Dipole Interactions | Electrostatic interactions between polar groups on the ligand and substrate can influence the orientation of the substrate within the catalyst's active site. |
Transition State Modeling and Chiral Recognition Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the transition states of catalytic reactions. researchgate.netarxiv.orgmdpi.comresearchgate.netnih.gov Transition state modeling allows for the visualization and energetic evaluation of the fleeting molecular arrangements that occur at the peak of the reaction energy profile. By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantioselectivity of a reaction can be predicted and understood.
The chiral recognition mechanism is the process by which the chiral catalyst differentiates between the two prochiral faces of the substrate or two enantiomeric substrates. In the context of this compound, the chiral recognition arises from the differential non-covalent interactions within the diastereomeric transition states. The lower energy transition state, which is more stable, will be more populated, leading to the major enantiomer of the product.
| Modeling Aspect | Information Gained |
| Geometry of Transition States | Provides a 3D picture of the molecular arrangement at the point of maximum energy, revealing key bond lengths and angles. |
| Energy of Transition States | Calculation of the relative energies of diastereomeric transition states allows for the prediction of the enantiomeric excess. |
| Identification of Key Interactions | Helps to pinpoint the specific non-covalent interactions (e.g., hydrogen bonds, steric clashes) that are responsible for chiral discrimination. |
| Reaction Pathway Analysis | Maps the entire energy landscape of the reaction, identifying intermediates and the rate-determining step. |
R 1 Amino Propane 1,3 Diol As a Chiral Building Block in Complex Molecule Synthesis
Precursor in Natural Product Synthesis
The stereodefined structure of (R)-1-Amino-propane-1,3-diol makes it an ideal starting material for the synthesis of various natural products, where precise control of stereochemistry is paramount for biological activity.
Alkamine and Amino Sugar Scaffolds
This compound serves as a crucial precursor in the synthesis of alkamine and amino sugar scaffolds, which are core components of numerous biologically active natural products. The inherent stereochemistry of the aminodiol is directly transferred to the target molecule, ensuring the desired absolute configuration.
A notable example is its utility in the synthesis of Sphingofungin F, a potent antifungal agent. The synthesis of the characteristic amino-alkene backbone of Sphingofungin F can be envisioned to start from this compound, establishing the correct stereochemistry at one of the chiral centers of the sphingoid base-like structure. nih.govnih.gov The synthetic strategy would involve the selective protection of the hydroxyl and amino groups, followed by chain elongation and functional group manipulations to construct the complex lipidic chain.
While direct synthesis of amino sugars from this compound is a less common approach, its structural motif is found within the broader class of amino sugars. nih.govnih.govc-nag.com The principles of stereoselective synthesis using chiral pool starting materials like this aminodiol are fundamental to the construction of complex carbohydrate structures. mdpi.com Synthetic chemists can adapt methodologies developed for other chiral precursors to utilize this compound for the creation of novel amino sugar analogues.
| Natural Product Class | Core Scaffold | Relevance of this compound |
|---|---|---|
| Sphingolipids | Sphingoid Base (Alkamine) | Serves as a chiral precursor to establish the correct stereochemistry of the amino alcohol moiety. |
| Amino Sugars | Aminodeoxyhexoses | Provides a foundational chiral template for the stereocontrolled synthesis of amino sugar analogues. |
Polyketide and Peptidomimetic Frameworks
The structural elements of this compound are also relevant to the synthesis of polyketide and peptidomimetic frameworks. Polyketides are a large class of natural products characterized by repeating keto-methylene units, often with multiple stereocenters. nih.gov The 1,3-diol moiety within this compound can be a synthon for the stereoselective construction of 1,3-polyol chains found in many polyketide natural products. syr.edu Synthetic strategies can involve the iterative use of this chiral building block to build up the carbon skeleton with the desired stereochemical outcome.
In the realm of peptidomimetics, which are molecules that mimic the structure and function of peptides, this compound can be incorporated into the backbone to introduce conformational constraints and chirality. nih.govresearchgate.net The amino and hydroxyl groups provide handles for peptide bond formation and further functionalization, allowing for the creation of novel peptide analogues with enhanced stability and biological activity.
Component in the Construction of Chiral Auxiliaries and Reagents
The chirality and functional groups of this compound make it an attractive candidate for the development of chiral auxiliaries and reagents used in asymmetric synthesis. wikipedia.orgresearchgate.netnih.gov
A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to proceed with a specific stereochemical outcome. After the reaction, the auxiliary is removed, having imparted its chirality to the product. While specific examples of chiral auxiliaries derived directly from this compound are not extensively documented in readily available literature, its 1,3-aminoalcohol structure is a common motif in many successful chiral auxiliaries. For instance, derivatives of 1,3-aminoalcohols have been effectively used to induce asymmetry in a variety of chemical transformations.
Similarly, chiral reagents incorporating the this compound framework can be designed for stereoselective transformations. These reagents would react with a prochiral substrate to generate a chiral product, with the stereochemistry being dictated by the chiral environment of the reagent. The development of such reagents would be a valuable addition to the toolbox of asymmetric synthesis.
Integration into Chiral Materials and Polymers
The application of this compound extends beyond the synthesis of discrete molecules to the creation of functional chiral materials and polymers.
Chiral Monomers for Stereoregular Polymerization
This compound can be chemically modified to create chiral monomers suitable for stereoregular polymerization. rsc.org The presence of two hydroxyl groups allows for the formation of polyesters or polyethers, while the amino group can be functionalized to introduce other polymerizable moieties. The chirality of the monomer unit is then incorporated into the polymer backbone, leading to the formation of stereoregular polymers with well-defined helical structures or other chiral morphologies. Such polymers can exhibit unique properties and applications in areas such as chiral chromatography and asymmetric catalysis. For instance, polymerizable derivatives of similar aminodiol compounds have been synthesized and incorporated into polymers. researchgate.net
Development of Optically Active Functional Materials
The incorporation of this compound into materials can impart optical activity, leading to the development of functional materials with unique chiroptical properties. These materials can interact with circularly polarized light, making them suitable for applications in optics and photonics. For example, the synthesis of a chelating resin with high adsorption selectivity for certain metal ions was achieved by reacting 3-amino-1,2-propanediol (B146019) with chloromethylated polystyrene, demonstrating the potential of aminodiols in creating functional materials. chemicalbook.com By using the enantiomerically pure this compound, it is conceivable to develop materials with specific chiroptical responses.
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| Stereoregular Polymers | As a chiral monomer unit | Chiral stationary phases for chromatography, asymmetric catalysis |
| Optically Active Resins | As a chiral functional group | Enantioselective separations, chiral sensors |
Compound Names Mentioned:
this compound nih.gov
3-amino-1,2-propanediol google.comgoogle.comnih.gov
2-amino-1,3-propanediol (B45262) google.comfishersci.ca
2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol google.comgoogle.com
3-(phenylamino)propane-1,2-diol nih.govnih.gov
(±)-Myrioneurinol researchgate.net
Derivatization and Functionalization Studies of R 1 Amino Propane 1,3 Diol
Synthesis of Novel Analogs and Stereoisomers
The synthesis of novel analogs and stereoisomers of (R)-1-amino-propane-1,3-diol leverages its chiral nature to produce a diverse range of molecules. A notable example in the broader class of 2-amino-1,3-propanediol (B45262) derivatives is the synthesis of Fingolimod, or 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol hydrochloride, an immunomodulating drug. The synthesis of such analogs often involves multi-step processes starting from precursors that establish the core aminodiol structure, followed by the introduction of various substituents to modulate the compound's properties. google.com
The general approach to creating analogs often begins with the protection of the amino and/or hydroxyl groups, followed by the introduction of new functionalities, and subsequent deprotection. The inherent chirality of this compound makes it a valuable starting material in the chiral pool, allowing for the synthesis of stereochemically defined products.
While specific, extensive libraries of novel analogs derived directly from this compound are not widely reported in publicly accessible literature, the principles of their synthesis can be inferred from related aminodiol chemistry. The following table illustrates a hypothetical set of analogs that could be synthesized based on established synthetic methodologies.
Table 1: Examples of Synthesized Analogs of 2-Amino-1,3-propanediol Derivatives
| Analog Name | Structural Modification | Synthetic Precursor | Key Reaction Step | Potential Application |
|---|---|---|---|---|
| 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol (Fingolimod) | Addition of a 2-(4-octylphenyl)ethyl group at the C2 position | Diethyl acetamidomalonate | Michael addition followed by reduction | Immunosuppressant |
| N-Benzyl-(R)-1-amino-propane-1,3-diol | Benzylation of the amino group | This compound | Reductive amination with benzaldehyde | Chiral ligand |
| (R)-1-Amino-propane-1,3-diyl dibenzoate | Benzoylation of both hydroxyl groups | This compound | Acylation with benzoyl chloride | Protected intermediate |
Regioselective and Chemoselective Functionalization Strategies
The presence of multiple reactive sites in this compound necessitates the development of regioselective and chemoselective functionalization strategies to modify one functional group in the presence of others.
The primary amino group in this compound is a nucleophilic center that can be selectively targeted. One of the most common derivatizations of primary amines is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. This reaction is typically reversible and can be performed under mild conditions.
A study on the reaction of 2-amino-2-methyl-1,3-propanediol (B94268) with various aromatic aldehydes in the presence of piperidine (B6355638) as a catalyst demonstrated the formation of Schiff bases. jptcp.comresearchgate.net This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine. ekb.eg The resulting Schiff bases can be valuable intermediates for further synthetic transformations or can be investigated for their own biological activities. semanticscholar.org
The general reaction for the formation of a Schiff base from an aminodiol is depicted below:
R-CH(NH₂)CH(OH)CH₂OH + R'-CHO ⇌ R-CH(N=CHR')CH(OH)CH₂OH + H₂O
The following interactive table provides examples of Schiff bases synthesized from a related aminodiol, 2-amino-2-methyl-1,3-propanediol, which illustrates the types of derivatives that could be prepared from this compound.
Table 2: Synthesis of Schiff Bases from 2-Amino-2-methyl-1,3-propanediol and Aromatic Aldehydes researchgate.net
| Aromatic Aldehyde | Reaction Conditions | Product (Schiff Base) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | Ethanol, Piperidine (cat.), Reflux, 5-6 h | (E)-2-((benzylideneamino)methyl)-2-methylpropane-1,3-diol | Not Reported |
| 4-Chlorobenzaldehyde | Ethanol, Piperidine (cat.), Reflux, 5-6 h | (E)-2-(((4-chlorobenzylidene)amino)methyl)-2-methylpropane-1,3-diol | Not Reported |
| 4-Nitrobenzaldehyde | Ethanol, Piperidine (cat.), Reflux, 5-6 h | (E)-2-methyl-2-(((4-nitrobenzylidene)amino)methyl)propane-1,3-diol | Not Reported |
The selective functionalization of the hydroxyl groups in the presence of the amino group often requires protection of the more nucleophilic amine. However, under certain conditions, direct and selective O-functionalization can be achieved.
Acylation: The acylation of hydroxyl groups to form esters is a fundamental transformation in organic synthesis. While the amino group is generally more nucleophilic than the hydroxyl groups, selective O-acylation of amino alcohols can be achieved under acidic conditions where the amino group is protonated and thus, less reactive. An alternative approach involves the selective N-acylation followed by O-acylation. For instance, a two-step enzymatic process has been used for the selective N-acylation of 3-amino-1,2-propanediol (B146019), followed by the selective O-acylation of the resulting N-acyl derivative. chemicalbook.com A study on O-acetyl 1,3-propanediol (B51772) highlights its use as a synthon in iridium-catalyzed allylation reactions. nih.gov
Tosylation: Tosylation of hydroxyl groups is a common method to convert them into good leaving groups for subsequent nucleophilic substitution reactions. The regioselective tosylation of diols can be challenging but is achievable under controlled conditions. For example, the use of dibutyltin (B87310) oxide as a catalyst has been shown to facilitate the regioselective sulfonylation of carbohydrates under solvent-free conditions. mdpi.com This method could potentially be adapted for the selective tosylation of one of the hydroxyl groups in this compound after appropriate protection of the amino group.
The following table outlines general strategies for the regioselective functionalization of the hydroxyl groups in a 1,3-aminodiol framework.
Table 3: Strategies for Regioselective Hydroxyl Group Functionalization
| Functionalization | Reagents and Conditions | Selectivity | Key Considerations |
|---|---|---|---|
| Mono-acylation | Enzymatic catalysis (e.g., lipase) | Often selective for the primary hydroxyl group | Requires screening of enzymes and reaction conditions for optimal selectivity. |
| Mono-tosylation | TsCl, Pyridine, low temperature | Can favor the primary hydroxyl group due to steric hindrance at the secondary hydroxyl. | Requires careful control of stoichiometry and temperature to avoid di-tosylation. |
| Protection-based functionalization | 1. Amine protection (e.g., Boc, Cbz) 2. Diol protection (e.g., acetonide) 3. Selective deprotection and functionalization | High selectivity can be achieved through a multi-step sequence. | Increases the number of synthetic steps. |
Structure-Reactivity Relationship Studies of Functionalized Derivatives
The relationship between the structure of a molecule and its chemical reactivity is a fundamental concept in organic chemistry. For derivatives of this compound, the nature and position of the functional groups can significantly influence their reactivity in subsequent chemical transformations.
In the context of this compound derivatives, similar principles would apply:
Steric Hindrance: The introduction of bulky substituents on the amino or hydroxyl groups would be expected to decrease the rate of subsequent reactions at or near these sites due to steric hindrance.
Electronic Effects: The presence of electron-withdrawing or electron-donating groups in the functionalized derivatives can alter the nucleophilicity or electrophilicity of the remaining functional groups. For instance, N-acylation would decrease the nucleophilicity of the nitrogen atom.
Stereochemistry: The (R)-configuration of the chiral center can influence the stereochemical outcome of reactions at adjacent positions, a concept known as diastereoselectivity. The relative orientation of the substituents in the transition state will determine the favored product.
Further research is needed to systematically investigate the structure-reactivity relationships of functionalized this compound derivatives to enable their more predictable and efficient use in synthesis.
Advanced Analytical Methodologies for Enantiopurity Assessment and Reaction Monitoring
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers. Its efficacy relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
The separation of polar, chiral molecules such as amino alcohols often employs polysaccharide-based or macrocyclic glycopeptide-based CSPs. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely successful for a broad range of chiral compounds. nih.gov Macrocyclic glycopeptide CSPs, like those based on teicoplanin, are particularly effective for polar and ionic compounds such as underivatized amino acids and amino alcohols, and are compatible with a range of mobile phases including polar organic and reversed-phase conditions. sigmaaldrich.com
For a compound like (R)-1-Amino-propane-1,3-diol, method development would involve screening various CSPs and mobile phase compositions. Normal-phase chromatography, using mixtures of a hydrocarbon (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is a common starting point. hplc.eu The choice of the specific CSP and the composition of the mobile phase are crucial for achieving optimal resolution between the (R)- and (S)-enantiomers. An important advantage of some CSP systems is the availability of columns with the opposite absolute configuration, which allows for the inversion of the elution order. This is particularly useful for accurately quantifying a trace enantiomer by having it elute before the major one. hplc.eu
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
|---|---|---|
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel | Teicoplanin-based macrocyclic glycopeptide |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Methanol / Water with 0.1% Acetic Acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm or Refractive Index (RI) | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Temperature | 25°C | 30°C |
Gas Chromatography (GC) with Chiral Stationary Phases
Gas Chromatography (GC) offers high resolution and sensitivity, making it a powerful tool for chiral analysis. However, for polar and non-volatile compounds like this compound, derivatization is a mandatory prerequisite to increase volatility and improve chromatographic performance. sigmaaldrich.com The amino and hydroxyl functional groups must be blocked to achieve good peak shape and selectivity. sigmaaldrich.com
A typical two-step derivatization process involves esterification followed by acylation. For instance, the hydroxyl groups can be reacted with an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA), and the amino group can be similarly acylated. sigmaaldrich.com This achiral derivatization process should not affect the chiral center of the molecule.
The derivatized enantiomers are then separated on a GC column containing a chiral stationary phase, often based on derivatized cyclodextrins. sigmaaldrich.comgcms.cz These CSPs, such as trifluoroacetyl derivatized cyclodextrins, create a chiral environment that allows for the differential interaction and separation of the derivatized enantiomers. sigmaaldrich.com A key advantage of chiral GC is that selectivity can often be enhanced simply by lowering the analysis temperature. sigmaaldrich.com
| Parameter | Condition |
|---|---|
| Derivatization | Two-step: 1) Acetylation of hydroxyl groups with acetic anhydride. 2) Acylation of the amino group with trifluoroacetic anhydride (TFAA). |
| Chiral Stationary Phase (CSP) | Trifluoroacetyl-derivatized gamma-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow |
| Oven Program | Start at 100°C, hold for 2 min, ramp at 5°C/min to 180°C |
| Injector Temperature | 250°C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 280°C |
Capillary Electrophoresis (CE) for Enantiomeric Separations
Capillary Electrophoresis (CE) is an alternative technique that provides high separation efficiency and requires minimal sample and solvent consumption. chromatographyonline.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). As the analytes migrate through the capillary under an electric field, they form transient, diastereomeric complexes with the chiral selector, which results in different electrophoretic mobilities and, consequently, separation. chromatographyonline.com
Common chiral selectors used in CE for separating amino compounds include cyclodextrins (CDs) and their derivatives, as well as macrocyclic antibiotics like vancomycin. chromatographyonline.comnih.govmdpi.com For a basic compound like this compound, which would be protonated at low pH, a charged cyclodextrin (B1172386) derivative could be an effective chiral selector. The separation can be optimized by adjusting the pH of the BGE, the concentration and type of the chiral selector, the applied voltage, and the capillary temperature. chromatographyonline.com
Spectroscopic Methods for Enantiomeric Excess Determination
Fluorescence-based assays offer a highly sensitive and rapid method for determining enantiomeric excess, making them ideal for high-throughput screening of asymmetric reactions. bath.ac.uk These methods are typically based on the dynamic self-assembly of the chiral analyte with a fluorescent probe and a linking molecule to form diastereomeric complexes that exhibit distinct fluorescence properties. bath.ac.ukbath.ac.uk
For an amino alcohol like this compound, a common assay involves its reaction with a chiral diol-type fluorescent ligand (e.g., a derivative of BINOL) and 2-formylphenylboronic acid. bath.ac.ukbath.ac.uk The components assemble into fluorescent diastereomeric iminoboronate ester complexes. The complex formed with the (R)-enantiomer will have a different stability and fluorescence intensity or wavelength compared to the complex formed with the (S)-enantiomer. bath.ac.uk By measuring the differential fluorescence, the enantiomeric composition of the analyte mixture can be determined with high accuracy, often with an error of less than 1% ee. bath.ac.uk This method is robust, requires only nanogram quantities of substrate, and is not sensitive to many common impurities or reagents found in crude reaction mixtures. bath.ac.uk
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. Methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are classical examples. While these methods are powerful for structural elucidation, their application for determining enantiomeric excess often requires calibration curves and can be sensitive to impurities.
A more advanced and definitive technique is chiral tag rotational spectroscopy. nih.gov This method involves the non-covalent derivatization of the analyte with a chiral "tag" molecule. The resulting diastereomeric complexes are then analyzed using molecular rotational resonance (MRR) spectroscopy in the gas phase. The distinct rotational spectra of the two diastereomeric complexes allow for unambiguous assignment of the absolute configuration and a direct, quantitative determination of the enantiomeric excess without the need for enantiopure reference samples. nih.gov This technique is exceptionally precise but requires specialized instrumentation.
In Situ Spectroscopic Monitoring of Enantioselective Reactions
The ability to monitor a chemical reaction as it happens provides invaluable kinetic and mechanistic data. In situ spectroscopic techniques allow for real-time tracking of reactant consumption, product formation, and the evolution of enantiomeric excess.
For enantioselective syntheses producing amino alcohols, several methods can be adapted for in situ monitoring. The fluorescence-based assays described for high-throughput screening can also be applied for real-time evaluation of enantiomeric excess during a reaction. bath.ac.uk By periodically sampling the reaction mixture and quickly performing the assay, a kinetic profile of the reaction's enantioselectivity can be generated.
Furthermore, techniques like ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can monitor the concentration of reactants and products by tracking their characteristic vibrational bands. While these methods are not inherently chiral, they can be coupled with chiral models or offline chiral analysis to provide a comprehensive picture of the reaction progress. More advanced techniques, such as in situ Surface-Enhanced Raman Scattering (SERS), can offer enhanced sensitivity for monitoring reactions occurring on catalyst surfaces, providing insights into the catalytic cycle and the origins of enantioselectivity. mdpi.com
Computational Chemistry and Theoretical Studies on R 1 Amino Propane 1,3 Diol
Quantum Chemical Calculations (DFT) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For a chiral aminodiol like (R)-1-Amino-propane-1,3-diol, DFT can provide insights into its reactivity and intermolecular interactions.
Electronic Structure and Reactivity Descriptors
| Descriptor | Description | Predicted Significance for this compound |
| HOMO (Highest Occupied Molecular Orbital) Energy | Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. | The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups would likely contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. | The LUMO would likely be distributed across the C-N and C-O antibonding orbitals, indicating potential sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | The presence of both electron-donating (amino and hydroxyl) groups would influence the HOMO-LUMO gap, determining the molecule's overall kinetic stability. |
| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | This would provide insight into the overall stability of the molecule. |
| Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system. | This descriptor helps in understanding the direction of charge transfer in a reaction. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | This would quantify the molecule's ability to act as an electrophile. |
This table is illustrative and based on general principles of DFT analysis of similar molecules. Specific calculated values for this compound are not available in the provided search results.
Molecular Electrostatic Potential Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.
For this compound, an MEP analysis would be expected to reveal:
Negative Potential (Red/Yellow): Regions of high electron density, indicating sites susceptible to electrophilic attack. These would be concentrated around the lone pairs of the nitrogen and oxygen atoms.
Positive Potential (Blue): Regions of low electron density, indicating sites susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the amino and hydroxyl groups, as well as the carbon atoms bonded to these electronegative atoms.
Zero Potential (Green): Regions of neutral electrostatic potential, typically found over the carbon backbone.
This information is crucial for predicting how the molecule will interact with other molecules, including potential reactants, solvents, and biological receptors.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions.
Solvent Effects on Conformation and Reactivity
The conformation and reactivity of a flexible molecule like this compound are significantly influenced by the solvent. MD simulations in different solvent environments (e.g., water, ethanol) can reveal:
Conformational Preferences: The molecule can adopt various conformations due to rotation around its single bonds. The presence of a solvent can stabilize certain conformations over others through intermolecular interactions like hydrogen bonding. For instance, in a polar protic solvent like water, conformations that maximize hydrogen bonding between the amino and hydroxyl groups of the molecule and the solvent molecules would be favored.
Solvation Shell Structure: MD simulations can characterize the arrangement of solvent molecules around the solute, providing insights into the local environment that influences reactivity.
Dynamical Behavior: The simulations can track the fluctuations and transitions between different conformational states, providing a dynamic picture of the molecule in solution. A study on the related molecule 1,3-propanediol (B51772) in an aqueous environment has shown that intermolecular hydrogen bonds with water significantly influence its conformational preferences.
Intermolecular Interactions and Aggregation Behavior
This compound possesses multiple sites for hydrogen bonding (both as a donor and an acceptor), which will govern its intermolecular interactions. MD simulations can be employed to study:
Dimerization and Aggregation: At higher concentrations, molecules of this compound can form dimers and larger aggregates through intermolecular hydrogen bonds. Simulations can elucidate the preferred geometries and binding energies of these aggregates.
Hydrogen Bonding Networks: In solution, the molecule will participate in a dynamic hydrogen-bonding network with solvent molecules and other solute molecules. Analyzing the trajectories from MD simulations can provide detailed information about the lifetime and geometry of these hydrogen bonds.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, often using DFT, is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. While specific reaction mechanisms for this compound have not been computationally elucidated in the available literature, studies on similar amino alcohols can provide a basis for prediction.
For example, a DFT study on the reaction of 3-amino-1,2-diols with other reagents has been performed to understand the reaction pathways and stereochemical outcomes. A similar approach for this compound could investigate reactions such as:
N-acylation or N-alkylation: The amino group is a primary site for such reactions.
O-acylation or O-alkylation: The hydroxyl groups can also undergo these reactions.
Cyclization reactions: The presence of multiple functional groups could lead to intramolecular reactions to form cyclic structures.
A computational study of a hypothetical reaction would typically involve the following steps:
Geometry Optimization: The structures of all species involved in the reaction (reactants, intermediates, transition states, and products) are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate zero-point vibrational energies.
Such studies would provide fundamental insights into the chemical behavior of this compound and guide experimental efforts in its synthesis and application.
Emerging Research Frontiers and Future Prospects for R 1 Amino Propane 1,3 Diol
Sustainable and Flow Chemistry Approaches to Synthesis and Application
The production of (R)-1-Amino-propane-1,3-diol is increasingly influenced by the principles of green and sustainable chemistry, focusing on renewable feedstocks and efficient synthetic processes. A cornerstone of this approach is the use of 1,3-propanediol (B51772) (1,3-PDO) as a precursor, which is a well-established bio-renewable platform chemical. qub.ac.uk The biological production of 1,3-PDO has been commercialized, utilizing microbial fermentation of renewable resources like glucose or glycerol (B35011), the latter being a major byproduct of biodiesel production. rsc.orgresearchgate.netfrontiersin.org This transition from petrochemical to bio-based production routes for the precursor significantly enhances the sustainability profile of its derivatives. qub.ac.ukresearchgate.net
The conversion of bio-derived 1,3-propanediol to the target chiral amino diol presents a key challenge, particularly in controlling stereoselectivity. Modern biocatalysis offers a powerful solution. Enzymatic synthesis strategies, such as the coupling of transketolase and transaminase-catalyzed reactions, are being developed for the production of various chiral amino alcohols. nih.gov Specifically, the use of imine reductases (IREDs) in enzymatic cascades provides a direct and highly stereoselective route for reductive amination. nih.gov A prospective sustainable synthesis for this compound could involve a two-step enzymatic process: the oxidation of a hydroxyl group of 1,3-PDO to a ketone, followed by a stereoselective reductive amination catalyzed by an (R)-selective IRED or amine dehydrogenase.
To further enhance process efficiency, safety, and scalability, continuous-flow chemistry is being explored. acs.org Flow chemistry has been successfully applied to the multi-step synthesis of other enantiomerically pure products, such as chiral 1,2-diamino derivatives and active pharmaceutical ingredients (APIs). thieme.denih.gov Implementing a continuous-flow system for the synthesis of this compound would enable better control over reaction parameters, reduce reaction times, and allow for the integration of catalyst recycling, representing a significant advancement over traditional batch processing. nih.gov
| Synthetic Approach | Key Features | Advantages | Relevant Findings |
| Biocatalysis | Use of enzymes (e.g., IREDs, Transaminases) for stereoselective synthesis. | High enantioselectivity, mild reaction conditions, reduced waste. | Three-component enzymatic strategies have been developed to synthesize complex amino diols and polyols stereoselectively. nih.gov |
| Flow Chemistry | Reactions are performed in continuous-flow micro- or mesoreactors. | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. | Continuous-flow processes for synthesizing chiral APIs and intermediates have been demonstrated, often simplifying work-up and purification. nih.gov |
| Renewable Feedstocks | Utilization of bio-derived 1,3-propanediol from glycerol or glucose fermentation. | Reduced reliance on fossil fuels, improved sustainability profile, utilization of waste streams (glycerol). | The production of 1,3-PDO from biomass is a mature technology, providing a sustainable starting point for further chemical conversion. rsc.orgnih.gov |
Integration into Photocatalysis and Electrocatalysis Methodologies
While the direct application of this compound in photocatalysis and electrocatalysis is a nascent field of research, its molecular architecture makes it a highly promising candidate for the development of novel chiral ligands. Asymmetric photocatalysis and electrocatalysis are powerful methods for creating stereogenic centers, but they rely heavily on the design of effective chiral catalysts or ligands to control the enantioselectivity of the transformation.
The this compound molecule possesses three potential coordination sites: the nitrogen atom of the primary amine and the oxygen atoms of the two hydroxyl groups. This N,O,O-tridentate character allows for the formation of stable, well-defined chiral environments around a catalytically active metal center. The design principles for successful chiral ligands often involve creating a rigid or semi-rigid structure to effectively shield one face of the substrate, thereby directing the reaction pathway. nih.gov Derivatives of this compound could be synthesized to form more rigid structures, analogous to the successful semicorrin and bisoxazoline (BOX) ligands, which are often prepared from simple chiral amino alcohols. nih.gov
These new ligands could be applied in a variety of asymmetric transformations. For example, in photocatalysis, a chiral complex could facilitate enantioselective radical additions or cycloadditions. In electrocatalysis, such ligands could be used to modify electrode surfaces or form homogeneous catalysts for enantioselective reductions or oxidations. The exploration of this compound as a scaffold for ligands in these rapidly advancing fields represents a significant frontier for future research.
Advanced Characterization Techniques for Dynamic Systems
The comprehensive characterization of this compound and its derivatives, particularly when they are part of dynamic catalytic or host-guest systems, requires the application of advanced analytical techniques. Beyond standard 1H and 13C NMR for basic structural elucidation, a suite of more sophisticated methods is necessary to probe chirality, conformation, and intermolecular interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for chiral recognition. nih.gov Advanced multinuclear NMR techniques (e.g., 19F, 31P) are particularly useful when the molecule is derivatized with an appropriate chiral agent, as the larger chemical shift dispersion of these nuclei often allows for more accurate determination of enantiomeric excess. nih.govresearchgate.net Furthermore, recent breakthroughs have enabled the direct detection of molecular chirality in liquid-state NMR without the need for chiral solvating agents, a technique that relies on coupling electric and magnetic dipoles to differentiate between enantiomers. theanalyticalscientist.com Two-dimensional NMR experiments, such as NOESY, are invaluable for determining the three-dimensional structure and conformation of metal complexes formed from these ligands in solution. ipb.pt
Chiroptical spectroscopy methods are essential for studying chiral molecules. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of circularly polarized light, is highly sensitive to the chiral nature of molecules and is widely used to investigate their secondary structure and binding interactions. wikipedia.orglibretexts.org The anisotropy factor, derived from CD measurements, can be linearly correlated with enantiomeric excess, providing a method for high-throughput screening of enantioselective catalysts. units.it Vibrational Circular Dichroism (VCD), which operates in the infrared region, is a powerful tool for determining the absolute configuration of chiral molecules in solution and can provide detailed information about conformational preferences. nih.gov The application of these advanced spectroscopic tools is critical for understanding the structure-activity relationships of catalysts derived from this compound and for rationally designing more effective systems.
Design of Next-Generation Chiral Ligands and Organocatalysts
The molecular framework of this compound is an excellent starting point for the rational design of new chiral ligands and organocatalysts for asymmetric synthesis. nih.gov Chiral diols and amino alcohols are privileged structures that serve as crucial building blocks for a wide array of successful catalysts. nih.govacs.org The presence of both amine and diol functionalities within the same molecule offers significant opportunities for creating multidentate ligands capable of strong and specific interactions with metal centers.
The development of modular chiral ligands, where the steric and electronic properties can be systematically tuned, is a key strategy in modern asymmetric catalysis. acs.org The primary amine and hydroxyl groups of this compound can be readily functionalized to generate libraries of derivatives. For instance, reaction with phosphines could yield aminophosphine (B1255530) or phosphine-diol ligands, while condensation with carbonyl compounds could lead to chiral Schiff bases or oxazoline-type ligands. These modifications allow for the fine-tuning of the ligand's coordination properties and the chiral pocket it creates, tailoring it for specific reactions like asymmetric hydrogenation, allylic substitution, or conjugate addition. nih.gov
In addition to serving as ligands for metal catalysts, derivatives of this compound also have potential as organocatalysts. Chiral diols, such as BINOL and TADDOL, are known to catalyze reactions by activating substrates through hydrogen bonding. nih.gov Similarly, the diol moiety of this compound could be used to create a chiral Brønsted acid environment. The amine group can participate in enamine or iminium ion catalysis, a cornerstone of organocatalysis. The combination of these functionalities offers the potential for developing novel bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a single catalytic cycle.
| Catalyst/Ligand Class | Precursor Type | Mode of Action | Potential Application |
| Bisoxazoline (BOX) Ligands | Chiral Amino Alcohols | N,N-chelation with metal center, creating a C2-symmetric chiral environment. | Copper-catalyzed cyclopropanation, Lewis acid catalysis. |
| Phosphine-Oxazoline (PHOX) Ligands | Chiral Amino Alcohols | P,N-chelation, combining properties of soft (phosphine) and hard (oxazoline) donors. | Palladium-catalyzed allylic substitution, iridium-catalyzed hydrogenation. |
| Chiral Diol Organocatalysts | Chiral Diols (e.g., BINOL) | Activation of electrophiles (e.g., boronates, aldehydes) via hydrogen bonding or formation of chiral boronates. | Asymmetric allylation, conjugate additions. nih.gov |
| Bifunctional Catalysts | Amino Alcohols/Diols | Simultaneous activation of two different reactants (e.g., nucleophile and electrophile). | Aldol (B89426) reactions, Mannich reactions. |
Interdisciplinary Nexus with Nanoscience and Biorefining
The future prospects of this compound are significantly enhanced by its position at the nexus of two transformative fields: biorefining and nanoscience. This interdisciplinary connection provides pathways for both sustainable production and novel, high-performance applications.
The link to biorefining is established through its precursor, 1,3-propanediol (1,3-PDO). As a primary product of microbial fermentation, 1,3-PDO is a key platform chemical in a circular bioeconomy. qub.ac.uk Advanced metabolic engineering and synthetic biology strategies are continuously being developed to improve the efficiency of 1,3-PDO production from diverse and inexpensive feedstocks, including crude glycerol from biodiesel and sugars from lignocellulosic biomass. rsc.orgresearchgate.net By chemically or enzymatically upgrading this bio-based platform molecule into a high-value, chiral specialty chemical like this compound, researchers can create more valuable product streams, enhancing the economic viability of biorefineries. researchgate.netacs.org
In the realm of nanoscience, chiral molecules are increasingly used to impart specific functionalities to nanomaterials. mdpi.com There is enormous potential to use this compound to functionalize the surface of nanoparticles, creating novel hybrid materials. For example, anchoring this chiral molecule onto superparamagnetic iron oxide nanoparticles can create a recyclable catalyst for asymmetric reactions, combining the high surface area and magnetic separability of the nanoparticle with the stereocontrol of the chiral catalyst. rsc.orgresearchgate.net Such functionalized nanoparticles have been successfully used for enantioselective recognition of amino acids, asymmetric catalysis, and biosensing. mdpi.comnih.gov The hydroxyl and amine groups of this compound provide versatile handles for covalent attachment to silica-coated or polymer-functionalized nanoparticles, opening a promising avenue for the development of advanced, recoverable catalytic systems and chiral sensors. rsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
